![molecular formula C₃₄H₅₅BrN₂O₅ B1146332 3-Acetyl Rocuronium Bromide CAS No. 122483-73-2](/img/structure/B1146332.png)
3-Acetyl Rocuronium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl Rocuronium Bromide is a derivative of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia to facilitate tracheal intubation by providing skeletal muscle relaxation .
Synthesis Analysis
The synthesis of Rocuronium Bromide involves several steps . The process starts with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide. This is followed by in-situ reduction of the keto intermediate to give the corresponding secondary alcohol. The epoxide ring of the resulting compound is then opened using morpholine. The resulted 2-morpholinyl-3, 17-dihydroxy steroidal derivative is then selectively acetylated to furnish the 17-acetoxy derivative. Finally, the resulting compound is reacted with allyl bromide to provide Rocuronium Bromide .
Molecular Structure Analysis
The molecular formula of 3-Acetyl Rocuronium Bromide is C34 H55 N2 O5 . Br . It is a derivative of Rocuronium Bromide, which has a propenyl group on its active quaternary nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rocuronium Bromide have been described in the Synthesis Analysis section. The reactions involve condensation, reduction, ring-opening, acetylation, and reaction with allyl bromide .
Physical And Chemical Properties Analysis
The molecular formula of 3-Acetyl Rocuronium Bromide is C34 H55 N2 O5 . Br, and its molecular weight is 651.71 .
Wissenschaftliche Forschungsanwendungen
Anesthesia and Muscle Relaxation
Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anesthesia . It is used to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . It has a rapid onset and intermediate duration of action .
Facilitation of Tracheal Intubation
Rocuronium Bromide is used as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation . This helps ensure that the patient’s airway remains open and that they are receiving adequate ventilation during surgery .
Treatment of Cutaneous Squamous Cell Carcinoma (cSCC)
Rocuronium Bromide targets p53-related protein kinase (PRPK) that inhibits the development of UV-induced cSCC . This makes it a potential therapeutic agent for treating this type of skin cancer .
Topical Skin Drug Delivery
Rocuronium Bromide has been studied for its potential in targeted skin drug delivery . A topical oil/water emulsion lotion formulation of Rocuronium Bromide has been developed and evaluated for this purpose .
In Vitro Behavior Study
The physicochemical properties and in vitro behavior of Rocuronium Bromide have been investigated . Techniques such as thermal analysis, electron microscopy, spectroscopy, and in vitro assays have been used to characterize Rocuronium Bromide .
Forced Degradation Studies
Forced degradation studies have been conducted for Rocuronium Bromide under various conditions such as acidic, basic, oxidative, and thermal . These studies help understand the stability of the drug under different conditions .
Safety And Hazards
Rocuronium Bromide is harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Zukünftige Richtungen
Rocuronium Bromide is a commonly used non-depolarizing neuromuscular blocking agent. It has been used in over 30 million patients worldwide . The development of more efficient and scalable processes for its synthesis, as well as the discovery of new derivatives like 3-Acetyl Rocuronium Bromide, could potentially lead to improved versions of this drug with better efficacy, safety, and cost-effectiveness .
Eigenschaften
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFYELGQJULSR-PWXDFCLTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl Rocuronium Bromide | |
CAS RN |
122483-73-2 |
Source
|
Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.